molecular formula C13H12ClNO2S B2962322 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 1267657-42-0

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2962322
CAS No.: 1267657-42-0
M. Wt: 281.75
InChI Key: QTKJQTSGNXEQJP-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group at the third position and a hydroxyethyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Hydroxyethyl Thiophene Intermediate: This step involves the reaction of thiophene with ethylene oxide in the presence of a base to form 2-hydroxyethyl thiophene.

    Acylation Reaction: The hydroxyethyl thiophene intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-chloro-N-(2-oxo-2-(thiophen-2-yl)ethyl)benzamide.

    Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide.

    Substitution: Formation of 3-substituted-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide derivatives.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Material Science: The compound’s thiophene moiety makes it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used as a probe to study the interactions of thiophene-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-hydroxyethyl)benzamide: Lacks the thiophene ring, making it less versatile in material science applications.

    N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

Uniqueness

3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is unique due to the presence of both the chloro and thiophene groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-10-4-1-3-9(7-10)13(17)15-8-11(16)12-5-2-6-18-12/h1-7,11,16H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKJQTSGNXEQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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